
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a complex organic compound that belongs to the class of β-diketones This compound is characterized by the presence of an allyloxy group, a hydroxypropoxy group, and a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.
Substitution: The allyloxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Applications De Recherche Scientifique
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: This compound is similar in structure but contains a triethoxysilyl group instead of an allyloxy group.
3-Substituted derivatives of pentane-2,4-dione: These derivatives have various substituents at the 3-position, which can significantly alter their chemical properties and applications.
Uniqueness
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both allyloxy and hydroxypropoxy groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Numéro CAS |
97043-69-1 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3 |
Clé InChI |
GVAGLAABBPHREE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)OCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
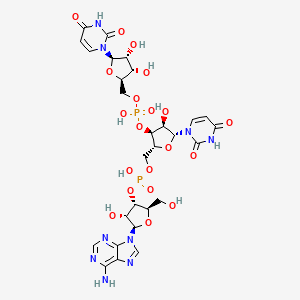
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)
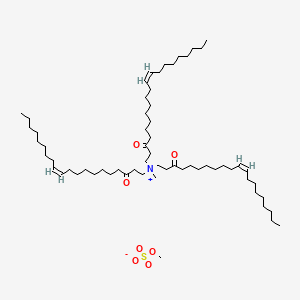
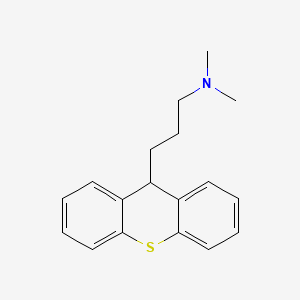

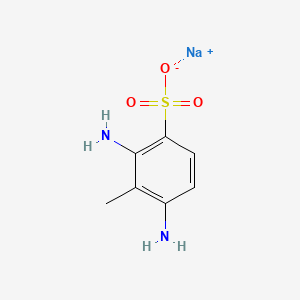
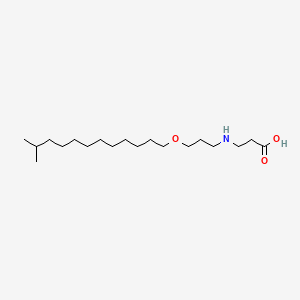
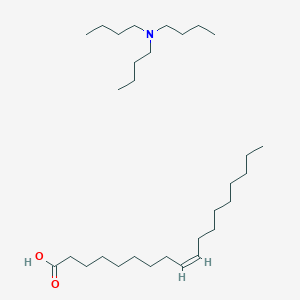
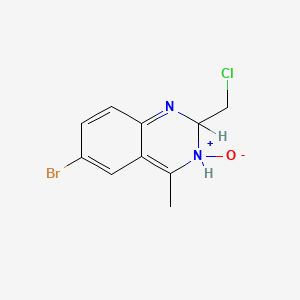
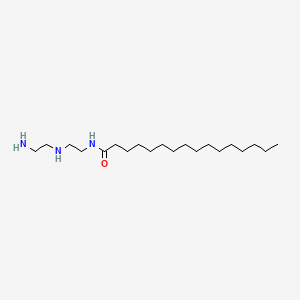
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)


